molecular formula C14H17NO4 B8768015 3-(3,4,5-Trimethoxyphenyl)-2-methoxymethylacrylonitrile

3-(3,4,5-Trimethoxyphenyl)-2-methoxymethylacrylonitrile

Cat. No. B8768015
M. Wt: 263.29 g/mol
InChI Key: RMKSZKNEPFLURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trimethoxyphenyl)-2-methoxymethylacrylonitrile is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4,5-Trimethoxyphenyl)-2-methoxymethylacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4,5-Trimethoxyphenyl)-2-methoxymethylacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3,4,5-Trimethoxyphenyl)-2-methoxymethylacrylonitrile

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3

InChI Key

RMKSZKNEPFLURM-UHFFFAOYSA-N

Canonical SMILES

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

55 ml of acrylonitrile, 50 ml of dimethoxymethane, 100 g of 3,4,5-trimethoxybenzaldehyde and 30 g of DABCO are introduced into a 500 ml reactor fitted with a stirrer. After stirring for 25 hours, 50 g of methyl formate and 100 ml of methanol are added and the mixture is stirred at room temperature for more than 24 hours until the 3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile has disappeared; the 3-(3,4,5-trimethoxyphenyl)-2-methoxymethylacrylonitrile formed is isolated or reacted with sodium methylate, after removal of the volatile reactants and solvents, to give the acetal of the formula III.
Quantity
55 mL
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reactant
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50 mL
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reactant
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100 g
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30 g
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reactant
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50 g
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reactant
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100 mL
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solvent
Reaction Step Two
Name
3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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C=C(C#N)C(O)c1cc(OC)c(OC)c(OC)c1
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